5-(4-Fluorophenyl)-1h-indazole
CAS No.: 885272-86-6
Cat. No.: VC2926113
Molecular Formula: C13H9FN2
Molecular Weight: 212.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885272-86-6 |
|---|---|
| Molecular Formula | C13H9FN2 |
| Molecular Weight | 212.22 g/mol |
| IUPAC Name | 5-(4-fluorophenyl)-1H-indazole |
| Standard InChI | InChI=1S/C13H9FN2/c14-12-4-1-9(2-5-12)10-3-6-13-11(7-10)8-15-16-13/h1-8H,(H,15,16) |
| Standard InChI Key | HKAWBFIKAUENTE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC3=C(C=C2)NN=C3)F |
| Canonical SMILES | C1=CC(=CC=C1C2=CC3=C(C=C2)NN=C3)F |
Introduction
Chemical Structure and Properties
5-(4-Fluorophenyl)-1h-indazole (C₁₃H₉FN₂) consists of an indazole core structure with a 4-fluorophenyl substituent at the 5-position. The compound features a bicyclic system comprising a benzene ring fused to a pyrazole ring, creating the indazole scaffold, while the fluorine-substituted phenyl ring extends from the 5-position of this core structure .
Structural Identification Parameters
The compound can be identified through several key chemical descriptors as outlined in Table 1:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₉FN₂ |
| Molecular Weight | 212.07443 g/mol |
| SMILES Notation | C1=CC(=CC=C1C2=CC3=C(C=C2)NN=C3)F |
| InChI | InChI=1S/C13H9FN2/c14-12-4-1-9(2-5-12)10-3-6-13-11(7-10)8-15-16-13/h1-8H,(H,15,16) |
| InChIKey | HKAWBFIKAUENTE-UHFFFAOYSA-N |
Table 1: Key structural identification parameters of 5-(4-Fluorophenyl)-1h-indazole
Predicted Physicochemical Properties
Mass spectrometry collision cross-section data provides valuable insights into the compound's three-dimensional structure and behavior in analytical systems:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 213.08226 | 144.2 |
| [M+Na]⁺ | 235.06420 | 160.0 |
| [M+NH₄]⁺ | 230.10880 | 153.2 |
| [M+K]⁺ | 251.03814 | 153.3 |
| [M-H]⁻ | 211.06770 | 147.1 |
| [M+Na-2H]⁻ | 233.04965 | 153.8 |
| [M]⁺ | 212.07443 | 147.4 |
| [M]⁻ | 212.07553 | 147.4 |
Table 2: Predicted collision cross-section data for 5-(4-Fluorophenyl)-1h-indazole under various ionization conditions
Synthesis Methodologies
Several synthetic approaches can be employed to prepare 5-(4-Fluorophenyl)-1h-indazole or structurally related fluorophenyl-indazoles, with key strategies outlined below.
Boronic Acid Coupling Methodology
One common synthetic approach involves palladium-catalyzed cross-coupling reactions between halogenated indazoles and fluorophenylboronic acids. The general procedure typically follows:
-
Preparation of a bromo- or iodo-indazole precursor
-
Suzuki-Miyaura coupling with 4-fluorophenylboronic acid using a palladium catalyst
-
Purification to obtain the final 5-(4-fluorophenyl)-1h-indazole product
This methodology has demonstrated high yields and selectivity in constructing the carbon-carbon bond between the indazole and fluorophenyl moieties . For example, similar reactions using 5-nitro-3-bromoindazole and 4-fluorobenzeneboronic acid have produced 3-(4-fluorophenyl)-5-nitro-1H-indazole with yields approaching 98% .
Diazotization Cyclization Method
Another effective approach involves diazotization reactions for the formation of the indazole core:
-
Preparation of a fluorophenyl-substituted aniline derivative
-
Diazotization using sodium nitrite in acidic conditions
-
Intramolecular cyclization to form the indazole ring system
-
Purification to obtain the desired product
This method has been successfully employed for synthesizing various fluorinated indazole derivatives, including those with similar structures to 5-(4-fluorophenyl)-1h-indazole .
| Enzyme Target | Reported Activity Range (IC₅₀) | Therapeutic Potential |
|---|---|---|
| Fibroblast Growth Factor Receptor (FGFR) | 2.9-69.1 nM | Cancer therapy |
| Cyclin-Dependent Kinase 8 (CDK8) | 2.3-53 nM | Colorectal cancer |
| Polo-like Kinase 4 (PLK4) | Single-digit nanomolar range | Colon cancer |
| Epidermal Growth Factor Receptor (EGFR) | 5.3-8.3 nM | Non-small cell lung cancer |
Table 3: Enzyme inhibition profiles of fluorophenyl-indazole derivatives
Anti-inflammatory and Other Biological Activities
Beyond cancer applications, indazole derivatives containing fluorophenyl substituents have also demonstrated:
-
Anti-inflammatory properties
-
Antimicrobial activities
-
Potential for treating fibromyalgia through norepinephrine/serotonin reuptake inhibition
Structure-Activity Relationships
The biological activity of 5-(4-fluorophenyl)-1h-indazole and related compounds is heavily influenced by specific structural features:
Impact of Fluorine Substitution
The fluorine atom at the para position of the phenyl ring confers several important properties:
-
Enhanced metabolic stability by preventing oxidative metabolism
-
Improved lipophilicity and membrane permeability
-
Stronger binding affinity to target proteins through hydrogen bonding and dipole-dipole interactions
These modifications often result in improved pharmacokinetic profiles and biological activities compared to non-fluorinated analogs.
Role of the Indazole Core
The indazole scaffold itself serves as a privileged structure in medicinal chemistry due to:
-
Its ability to form hydrogen bonds through the NH group
-
The nitrogen atoms providing key interaction points with biological targets
-
The flat, aromatic system enabling π-π stacking with aromatic amino acid residues in target proteins
Applications in Drug Discovery
Current Therapeutic Areas
Fluorophenyl-indazole derivatives have attracted considerable attention in several therapeutic areas:
-
Oncology: As inhibitors of kinases involved in cancer cell proliferation and survival pathways
-
Inflammatory disorders: Through modulation of inflammatory signaling cascades
-
Neurological conditions: Including potential applications in fibromyalgia through dual norepinephrine/serotonin reuptake inhibition
Drug Development Case Studies
Several fluorophenyl-indazole derivatives have advanced in the drug development pipeline:
-
Compounds bearing the 3-(4-fluorophenyl)-1H-indazole scaffold have been developed as selective estrogen receptor degraders (SERDs) for treating breast cancer, with some demonstrating tumor regression in tamoxifen-resistant breast cancer xenograft models
-
Entrectinib, an indazole-based drug containing a similar pharmacophore, has shown nanomolar activity against anaplastic lymphoma kinase (ALK) with an IC₅₀ value of 12 nM and has entered clinical trials for treating ALK-, ROS1-, and TRK-dependent tumors
Current Research Trends and Future Directions
Emerging Applications
Current research on fluorophenyl-indazole derivatives is focused on:
-
Precision medicine approaches: Targeting specific genetic mutations in cancer
-
Combination therapies: Exploring synergistic effects with established treatments
-
Novel formulations: Enhancing bioavailability and tissue penetration
Synthetic Innovation
Ongoing synthetic methodology development includes:
-
Green chemistry approaches with reduced environmental impact
-
Flow chemistry for scalable and efficient production
-
Late-stage functionalization strategies for rapid analog generation and structural optimization
Future Research Opportunities
Several promising research directions for 5-(4-fluorophenyl)-1h-indazole include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume